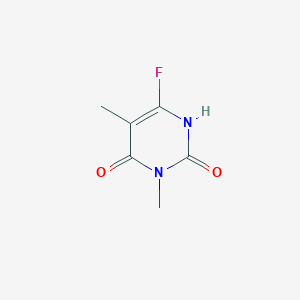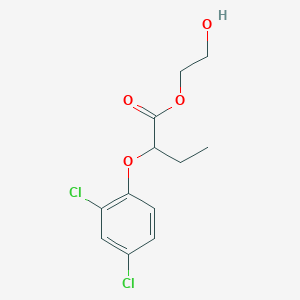
2,5-Dimethylheptane-1,4,7-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylheptane-1,4,7-triamine is an organic compound with a branched alkane structure It is characterized by the presence of three amine groups attached to a heptane backbone, with two methyl groups at the 2nd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptane-1,4,7-triamine typically involves multi-step organic reactions. One common method is the reductive amination of 2,5-dimethylheptane-1,4,7-trione with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylheptane-1,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2,5-Dimethylheptane-1,4,7-triamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylheptane-1,4,7-triamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethylheptane: A hydrocarbon with a similar backbone but without the amine groups.
1,4,7-Triazacyclononane: A cyclic compound with three amine groups, used in coordination chemistry.
2,5-Dimethylhexane-1,4,6-triamine: A similar triamine with a shorter carbon chain.
Uniqueness: 2,5-Dimethylheptane-1,4,7-triamine is unique due to its specific arrangement of amine groups and methyl substituents, which confer distinct chemical and physical properties. Its branched structure and multiple functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
114662-79-2 |
|---|---|
Formule moléculaire |
C9H23N3 |
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
2,5-dimethylheptane-1,4,7-triamine |
InChI |
InChI=1S/C9H23N3/c1-7(6-11)5-9(12)8(2)3-4-10/h7-9H,3-6,10-12H2,1-2H3 |
Clé InChI |
NPNWQHCXLCJOIK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)C(CC(C)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
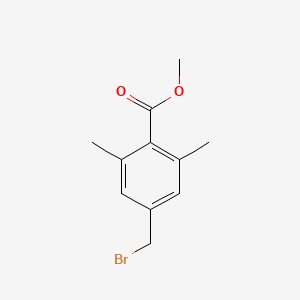
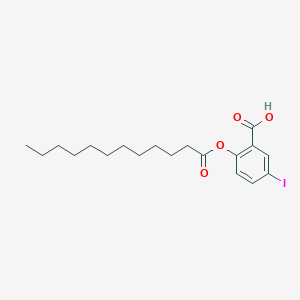
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)

![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

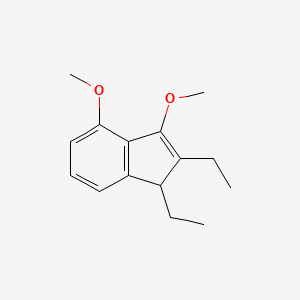
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)

